molecular formula C23H22N4O3 B10977681 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B10977681
M. Wt: 402.4 g/mol
InChI Key: RWDRIMQHXCVVSM-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves multiple steps. One common method includes the following steps:

    Formation of the Indole Derivative: The indole derivative is synthesized by reacting 5-methoxyindole with an appropriate alkylating agent under controlled conditions.

    Formation of the Pyridazinone Derivative: The pyridazinone derivative is synthesized by reacting 3-phenylpyridazine with an appropriate oxidizing agent.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyridazinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridazinone moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or pyridazinone derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.

    Pathways: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.

    Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its combined indole and pyridazinone structures, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-18-7-8-21-19(13-18)17(14-25-21)11-12-24-22(28)15-27-23(29)10-9-20(26-27)16-5-3-2-4-6-16/h2-10,13-14,25H,11-12,15H2,1H3,(H,24,28)

InChI Key

RWDRIMQHXCVVSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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